Cas no 2228286-30-2 (2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol)

2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol is a fluorinated aromatic alcohol with a trifluoromethyl group adjacent to the hydroxyl functionality. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the methoxy and methyl substituents on the phenyl ring enhances its reactivity in electrophilic aromatic substitution reactions, while the trifluoroethanol moiety contributes to increased metabolic stability and lipophilicity. Its well-defined stereochemistry and high purity make it suitable for asymmetric synthesis and chiral derivatization. The compound’s stability under standard conditions ensures consistent performance in laboratory and industrial applications.
2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol structure
2228286-30-2 structure
Product Name:2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol
CAS No:2228286-30-2
MF:C10H11F3O2
MW:220.188353776932
CID:6415485
PubChem ID:165752780
Update Time:2025-11-01

2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol
    • EN300-1958242
    • 2228286-30-2
    • 2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethanol
    • Inchi: 1S/C10H11F3O2/c1-6-3-4-7(5-8(6)15-2)9(14)10(11,12)13/h3-5,9,14H,1-2H3
    • InChI Key: ZJHGZAOZDHXOHV-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(C)=C(OC)C=1)(O)C(F)(F)F

Computed Properties

  • Exact Mass: 220.07111408g/mol
  • Monoisotopic Mass: 220.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.5Ų

2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol Pricemore >>

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Additional information on 2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol

Comprehensive Overview of 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol (CAS No. 2228286-30-2)

2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol (CAS No. 2228286-30-2) is a fluorinated aromatic alcohol with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its trifluoromethyl group and methoxy-methylphenyl moiety, has garnered attention due to its unique physicochemical properties and potential as a building block in synthetic chemistry. Researchers are increasingly exploring its role in the development of novel bioactive molecules, particularly in the context of drug discovery and material science.

The structural features of 2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol make it a versatile intermediate. The presence of the trifluoroethyl group enhances its lipophilicity, which is critical for improving membrane permeability in drug candidates. Meanwhile, the methoxy and methyl substituents on the phenyl ring contribute to electronic modulation, enabling fine-tuning of reactivity in cross-coupling reactions. These attributes align with current trends in green chemistry, where efficient and sustainable synthetic routes are prioritized.

In recent years, the demand for fluorinated compounds like CAS 2228286-30-2 has surged, driven by their utility in medicinal chemistry. Fluorination is a key strategy to enhance metabolic stability and bioavailability, addressing common challenges in small-molecule drug development. This compound’s potential as a chiral synthon has also been investigated, particularly for asymmetric synthesis—a hot topic in organic chemistry forums and academic publications.

From an industrial perspective, 2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol is synthesized via multi-step routes involving Grignard reactions or reductive trifluoromethylation. Its purity and scalability are critical for commercial applications, prompting advancements in chromatographic purification and process optimization. These developments resonate with industry searches for high-yield synthetic methods and cost-effective intermediates.

Environmental and regulatory considerations further highlight the relevance of this compound. As global guidelines on chemical safety tighten, researchers are evaluating the ecological impact of fluorinated aromatics. CAS 2228286-30-2 is often discussed in the context of biodegradability studies and structure-activity relationships, reflecting broader concerns about sustainable chemical design.

In summary, 2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethan-1-ol exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span pharmaceutical intermediates, agrochemicals, and advanced materials, making it a subject of ongoing research and commercial interest. By addressing key queries such as synthetic routes, fluorination benefits, and industrial scalability, this overview aims to bridge knowledge gaps for chemists and industry professionals alike.

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